3-Ethenyl-4-methyl-1,2,5-selenadiazole
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Overview
Description
3-Ethenyl-4-methyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms. The presence of selenium in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1,2,5-selenadiazole can be achieved through several methods. One common approach involves the reaction of appropriate semicarbazones with selenium dioxide under solventless conditions . This method is advantageous due to its simplicity and the absence of solvents, which makes it environmentally friendly.
Another method involves a three-component cascade reaction using arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst . This approach is operationally simple and provides the desired products in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solventless synthesis method is particularly favored in industrial settings due to its eco-friendly nature and high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-methyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and phosphines are often employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenadiazoles depending on the nucleophile used.
Scientific Research Applications
3-Ethenyl-4-methyl-1,2,5-selenadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methyl-1,2,5-selenadiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The presence of selenium in the compound enhances its ability to interact with biological molecules, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
Uniqueness
3-Ethenyl-4-methyl-1,2,5-selenadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other selenadiazoles, it exhibits higher antimicrobial activity and better interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91198-45-7 |
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Molecular Formula |
C5H6N2Se |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
3-ethenyl-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C5H6N2Se/c1-3-5-4(2)6-8-7-5/h3H,1H2,2H3 |
InChI Key |
CMXFSTBQJFJQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[Se]N=C1C=C |
Origin of Product |
United States |
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